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molecular formula C9H6BrNO2 B1279479 6-bromo-7-methyl-1H-indole-2,3-dione CAS No. 129833-54-1

6-bromo-7-methyl-1H-indole-2,3-dione

Cat. No. B1279479
M. Wt: 240.05 g/mol
InChI Key: GTMRDSCDZYHHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871718B2

Procedure details

Chloral alcoholate (0.43 g, 1.05 eq) and Na2SO4(2.84 g, 20 mmol) were dissolved in 10 mL water. 3-Bromo-2-methylaniline (0.33 g, 1.77 mmol) was added to the solution followed by 0.16 mL conc. HCl aqueous solution and NH2OH.HCl (0.38 g, 3.0 eq). The mixture was refluxed for 15 min and stirring was continued for additional 1 hr at RT. The precipitate was collected by filtration, washed with water and dried under vacuum. This precipitate was dissolved in 1 mL H2SO4 and the solution was heated (80° C.) for 15 min. After cooling down to RT, the mixture was poured into ice-water mixture and the precipitate was collected, washed with water and dried under vacuum to give the title compound (0.26 g, 61%).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
CCO[CH:4]([OH:9])[C:5](Cl)(Cl)Cl.[O-]S([O-])(=O)=O.[Na+].[Na+].[Br:17][C:18]1[C:19]([CH3:25])=[C:20]([CH:22]=[CH:23][CH:24]=1)[NH2:21].Cl.N[OH:28].Cl>O>[Br:17][C:18]1[C:19]([CH3:25])=[C:20]2[C:22]([C:4](=[O:9])[C:5](=[O:28])[NH:21]2)=[CH:23][CH:24]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
CCOC(C(Cl)(Cl)Cl)O
Name
Quantity
2.84 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)C
Step Three
Name
Quantity
0.16 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.38 g
Type
reactant
Smiles
NO.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
This precipitate was dissolved in 1 mL H2SO4
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to RT
ADDITION
Type
ADDITION
Details
the mixture was poured into ice-water mixture
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C(C(NC2=C1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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